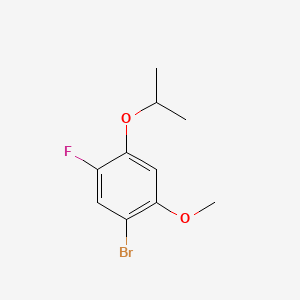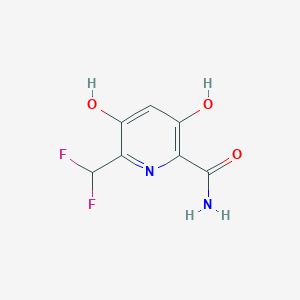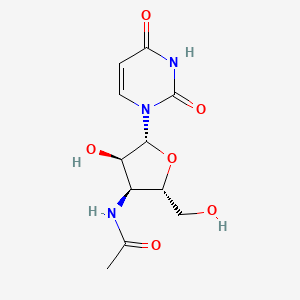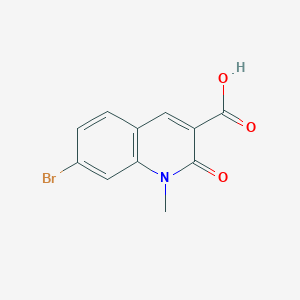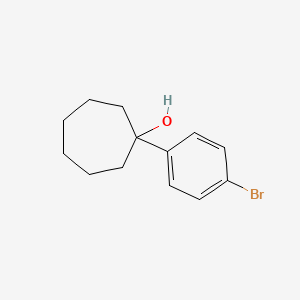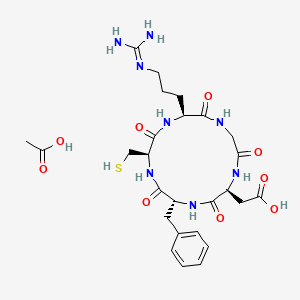
14,17,20,23,26-Pentaoxanonatriacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,17,20,23,26-Pentaoxanonatriacontane is a chemical compound with the molecular formula C34H70O5 It is characterized by the presence of five ether groups within a long aliphatic chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14,17,20,23,26-Pentaoxanonatriacontane typically involves the stepwise introduction of ether linkages into a long-chain hydrocarbon. One common method is the Williamson ether synthesis, where an alkoxide reacts with a primary alkyl halide under basic conditions to form an ether. This process is repeated to introduce multiple ether groups along the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
14,17,20,23,26-Pentaoxanonatriacontane can undergo various chemical reactions, including:
Oxidation: The ether groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) or amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
14,17,20,23,26-Pentaoxanonatriacontane has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of long-chain ethers in various chemical reactions.
Biology: Investigated for its potential role in biological membranes and its interactions with proteins and lipids.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty polymers and as a surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of 14,17,20,23,26-Pentaoxanonatriacontane involves its interaction with molecular targets such as proteins and lipids. The ether groups can form hydrogen bonds and other non-covalent interactions, influencing the structure and function of biological membranes. In drug delivery systems, it can encapsulate drugs, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
14,17,20,23,26,29-Hexaoxanonatriacontane: Similar structure with an additional ether group.
14,17,20,23,26-Pentaoxadotriacontane: Shorter aliphatic chain with the same number of ether groups.
Uniqueness
14,17,20,23,26-Pentaoxanonatriacontane is unique due to its specific arrangement of ether groups and the length of its aliphatic chain. This combination provides distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
930-11-0 |
|---|---|
Molecular Formula |
C34H70O5 |
Molecular Weight |
558.9 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]tridecane |
InChI |
InChI=1S/C34H70O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-35-27-29-37-31-33-39-34-32-38-30-28-36-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-34H2,1-2H3 |
InChI Key |
APVCZCUKITWFDP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




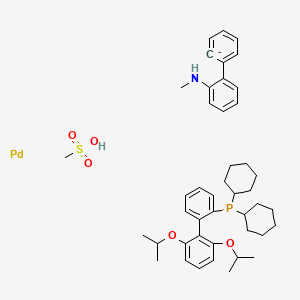
![7H-Tetrazolo[5,1-i]purine](/img/structure/B14756619.png)
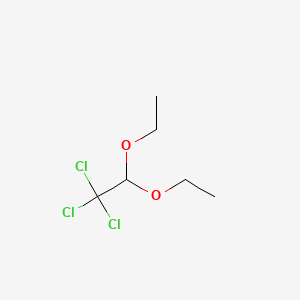
![1,2,3,4-Tetrachloro-7,7-dimethoxybicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14756637.png)

